2-hydroxy-3-(5-(morpholinomethyl)pyridin-2-yl)-1H-indole-5-carbonitrile
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has an indole group, which is a common structure in many natural products and pharmaceuticals. The morpholinomethyl group suggests the presence of a morpholine ring, which is often used in drug molecules to improve solubility or alter biological activity. The pyridin-2-yl group is a type of aromatic heterocycle that is also common in many drugs and natural products.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis. However, common methods for synthesizing indoles, pyridines, and morpholines could potentially be used.Molecular Structure Analysis
The molecule contains several rings, including an indole ring, a pyridine ring, and a morpholine ring. These rings are likely to contribute to the overall stability of the molecule. The presence of the nitrile and hydroxy groups could also have significant effects on the molecule’s reactivity and polarity.Chemical Reactions Analysis
Again, without specific literature, it’s difficult to predict the exact reactions this compound might undergo. However, the nitrile group could potentially be reduced to an amine, or the hydroxy group could potentially be esterified, among other reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For example, the morpholine ring could make the compound more soluble in water, while the aromatic rings could contribute to its stability.Scientific Research Applications
Potential as SARS CoV-2 RdRp Inhibitor
- Research Context: The crystal structures of compounds related to 2-hydroxy-3-(5-(morpholinomethyl)pyridin-2-yl)-1H-indole-5-carbonitrile have been studied for their potential in inhibiting SARS CoV-2 RdRp (RNA-dependent RNA polymerase).
- Findings: A study by Venkateshan et al. (2020) suggests these compounds exhibit drug-like behaviors and could potentially interact with SARS CoV-2 RdRp, an essential enzyme for the viral replication of COVID-19. This implies potential therapeutic applications against COVID-19 (Venkateshan, Muthu, Suresh, & Kumar, 2020).
Supramolecular Aggregation Studies
- Research Context: Supramolecular aggregation and crystal structure of closely related carbonitrile derivatives have been explored.
- Findings: Low et al. (2007) investigated the crystal structure of similar carbonitrile derivatives, providing insight into the molecular interactions and aggregation patterns, which can be crucial for understanding the properties of 2-hydroxy-3-(5-(morpholinomethyl)pyridin-2-yl)-1H-indole-5-carbonitrile (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).
Domino Reaction Synthesis
- Research Context: Investigating novel synthesis methods for related carbonitrile compounds.
- Findings: Bondarenko et al. (2016) describe a domino reaction synthesis for carbonitrile derivatives, which could offer insights into efficient synthesis methods for related compounds, including 2-hydroxy-3-(5-(morpholinomethyl)pyridin-2-yl)-1H-indole-5-carbonitrile (Bondarenko, Zhytnetskyi, Semenov, & Frasinyuk, 2016).
Synthesis and Structural Analysis
- Research Context: Understanding the synthesis and structural properties of similar carbonitrile compounds.
- Findings: Ganapathy et al. (2015) conducted a study on the crystal structure of a potential active carbonitrile derivative, providing valuable data on molecular interactions and structural properties (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Potential as Xanthine Oxidoreductase Inhibitor
- Research Context: Exploring the inhibitory effectsof carbonitrile derivatives on enzymes.
- Findings: A study by Matsumoto et al. (2011) highlights the potential of a carbonitrile derivative as an inhibitor of xanthine oxidoreductase, an enzyme involved in purine metabolism. This suggests possible therapeutic applications in diseases related to purine metabolism (Matsumoto, Okamoto, Ashizawa, & Nishino, 2011).
Multi-Component Reaction Synthesis
- Research Context: Development of efficient synthesis methods for pyridine and bipyridine derivatives.
- Findings: Thirumurugan and Perumal (2009) have established a one-pot multi-component reaction method for the efficient preparation of pyridine-3,5-dicarbonitrile and 2,2′-bipyridine-5-carbonitrile derivatives. This methodology could be relevant for synthesizing similar compounds like 2-hydroxy-3-(5-(morpholinomethyl)pyridin-2-yl)-1H-indole-5-carbonitrile (Thirumurugan & Perumal, 2009).
Inhibitory Studies on NAMPT
- Research Context: Investigating pyridine derivatives as potential inhibitors.
- Findings: Research by Venkateshan et al. (2019) indicates that certain pyridine derivatives might inhibit Nicotinamidephosphoribosyltransferase (NAMPT), an enzyme linked to cellular metabolism and cancer. This suggests potential research pathways for 2-hydroxy-3-(5-(morpholinomethyl)pyridin-2-yl)-1H-indole-5-carbonitrile in cancer research (Venkateshan, Priya, Muthu, Suresh, & Kumar, 2019).
Safety And Hazards
Without specific toxicity data, it’s hard to say for sure, but as with any chemical, care should be taken to avoid unnecessary exposure, and it should be handled in accordance with good laboratory practices.
Future Directions
Future research could involve further exploration of the compound’s potential uses, such as testing its biological activity or optimizing its synthesis.
Please note that this is a general analysis based on the structure of the compound, and the actual properties and behaviors could vary. For a more accurate analysis, specific experimental data would be needed.
properties
IUPAC Name |
2-hydroxy-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-1H-indole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c20-10-13-1-3-16-15(9-13)18(19(24)22-16)17-4-2-14(11-21-17)12-23-5-7-25-8-6-23/h1-4,9,11,22,24H,5-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTVBQXJFVRPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)C3=C(NC4=C3C=C(C=C4)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678598 | |
Record name | 3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-3-(5-(morpholinomethyl)pyridin-2-yl)-1H-indole-5-carbonitrile | |
CAS RN |
612487-72-6 | |
Record name | AZD-1080 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612487726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-1080 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TII45R8IJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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